

An In-depth Technical Guide to 3,5-Dimethyl-4-nitroso-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)*

Cat. No.: *B585798*

[Get Quote](#)

A comprehensive overview of the synthesis, properties, and historical context of a key pyrazole derivative.

Introduction

This technical guide provides a detailed exploration of 3,5-dimethyl-4-nitroso-1H-pyrazole. While the initial topic of interest was 3,5-dimethyl-1-nitrosopyrazole, a thorough review of the scientific literature indicates a significant lack of information on this specific isomer. In contrast, the 4-nitroso isomer is well-documented, with established synthetic protocols and characterization data. Therefore, this guide will focus on the discovery, history, and technical details of 3,5-dimethyl-4-nitroso-1H-pyrazole, a compound of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pyrazole derivative.

Historical Context and Discovery

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized pyrazole. The fundamental structure of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has since become a cornerstone in the development of a wide array of pharmaceuticals and functional materials.

The synthesis of substituted pyrazoles, including 3,5-dimethylpyrazole, is often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. Specifically, 3,5-dimethylpyrazole is readily prepared from acetylacetone and hydrazine.

The introduction of a nitroso group onto the pyrazole ring has been a subject of interest for its potential to modulate the electronic properties and biological activity of the parent molecule. The nitrosation of pyrazoles can, in principle, occur at a nitrogen atom (N-nitrosation) or a carbon atom (C-nitrosation). In the case of 3,5-dimethylpyrazole, electrophilic substitution, such as nitrosation, predominantly occurs at the 4-position of the pyrazole ring due to its high electron density.

While a singular "discovery" paper for 3,5-dimethyl-4-nitroso-1H-pyrazole is not readily identifiable in early literature, its synthesis falls within the broader, well-established field of electrophilic substitution reactions on pyrazole rings. The synthesis of this compound has been reported in later literature, with a notable procedure referenced by Cameron et al. in 1996.

Experimental Protocols

A standard and effective method for the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole involves the reaction of acetylacetone with sodium nitrite and hydrazine hydrate in an acidic aqueous medium.

Synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole

Materials:

- Acetylacetone
- Sodium nitrite (NaNO_2)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Hydrochloric acid (HCl)
- Benzene (for recrystallization)

Procedure:

- A solution of acetylacetone is prepared in aqueous hydrochloric acid.
- Sodium nitrite is added to the acidic solution of acetylacetone.
- Hydrazine hydrate is then introduced to the reaction mixture.
- The reaction proceeds, leading to the formation of the crude product.
- The crude 3,5-dimethyl-4-nitroso-1H-pyrazole is collected by filtration.
- Purification is achieved by recrystallization from benzene to yield colorless crystals.

This procedure has been reported to produce a yield of approximately 78%.

Quantitative Data

The following table summarizes the key quantitative data for 3,5-dimethyl-4-nitroso-1H-pyrazole.

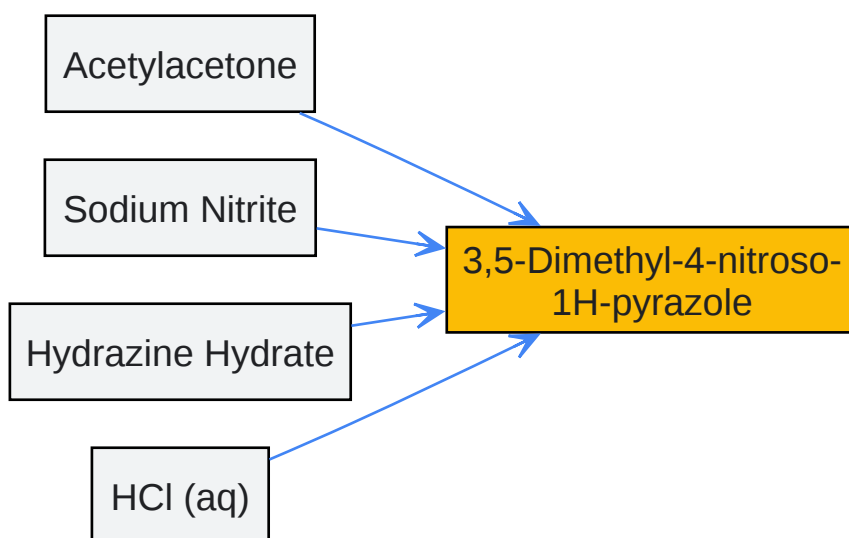
Property	Value
Molecular Formula	C ₅ H ₇ N ₃ O
Molecular Weight	125.13 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 4.0268(2) Å, b = 15.3793(7) Å, c = 19.6627(9) Å, β = 94.613(3)°
Unit Cell Volume	1213.75(10) Å ³
Z Value	8
Calculated Density	1.370 Mg/m ³
Absorption Coefficient	0.103 mm ⁻¹
Melting Point	Not explicitly reported in the provided search results.
Spectroscopic Data	The search results did not contain specific NMR or IR data for 3,5-dimethyl-4-nitroso-1H-pyrazole, but did provide detailed crystallographic information. Further literature searches would be required for these specific datasets.

Structural Information and Signaling Pathways

3,5-Dimethyl-4-nitroso-1H-pyrazole exists in the solid state as a hydrogen-bonded structure. In the crystal lattice, the molecules are linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming zigzag-like chains.

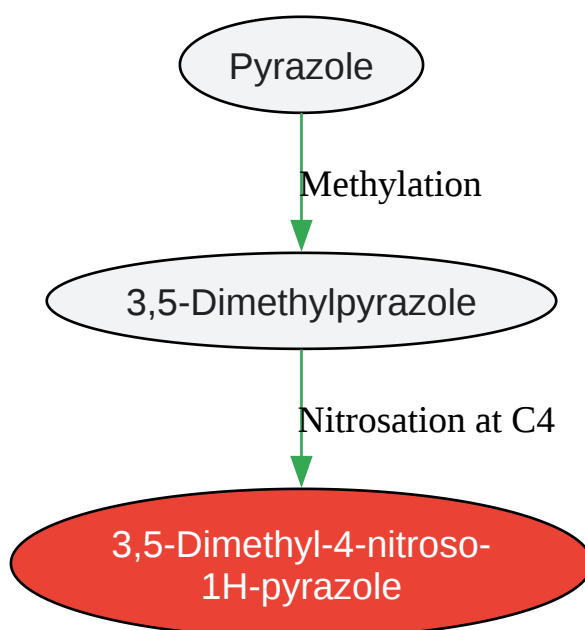
Diagrams

Below are diagrams illustrating the synthetic pathway and the logical relationship of the components.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 3,5-dimethyl-4-nitroso-1H-pyrazole.



[Click to download full resolution via product page](#)

Caption: Logical relationship of pyrazole derivatives.

Conclusion

3,5-Dimethyl-4-nitroso-1H-pyrazole is a readily accessible derivative of 3,5-dimethylpyrazole with a well-defined synthesis and crystal structure. While the isomeric 3,5-dimethyl-1-nitrosopyrazole remains elusive in the current scientific literature, the 4-nitroso isomer provides a valuable platform for further research in areas such as coordination chemistry and the development of novel bioactive molecules. The detailed experimental protocols and structural data presented in this guide offer a solid foundation for scientists and researchers working with pyrazole-based compounds. Further investigation into the spectroscopic properties and potential applications of 3,5-dimethyl-4-nitroso-1H-pyrazole is warranted to fully explore its scientific potential.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethyl-4-nitroso-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b585798#discovery-and-history-of-3-5-dimethyl-1-nitrosopyrazole\]](https://www.benchchem.com/product/b585798#discovery-and-history-of-3-5-dimethyl-1-nitrosopyrazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com